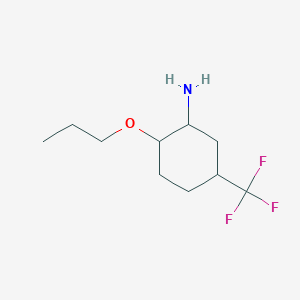

2-Propoxy-5-(trifluoromethyl)cyclohexanamine

Description

2-Propoxy-5-(trifluoromethyl)cyclohexanamine is a cyclohexane derivative featuring an amine group at position 1, a propoxy (ether) substituent at position 2, and a trifluoromethyl (-CF₃) group at position 4. The trifluoromethyl group is electron-withdrawing, influencing the compound’s electronic properties, while the propoxy group enhances lipophilicity.

Properties

Molecular Formula |

C10H18F3NO |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine |

InChI |

InChI=1S/C10H18F3NO/c1-2-5-15-9-4-3-7(6-8(9)14)10(11,12)13/h7-9H,2-6,14H2,1H3 |

InChI Key |

DPMIUWYTUBBRNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1CCC(CC1N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine typically involves the following steps:

Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Attachment of the propoxy group: The propoxy group can be attached through an etherification reaction using propyl alcohol and an appropriate catalyst.

Introduction of the amine group: The amine group can be introduced through reductive amination or other amination methods.

Industrial Production Methods

Industrial production of 2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

2-Propoxy-5-(trifluoromethyl)cyclohexanamine has applications in chemistry, biology, medicine, and industry. It is a fluorinated organic compound with a trifluoromethyl group and a propoxy substituent on a cyclohexane ring. The molecular formula is , and the molecular weight is approximately 225.25 g/mol.

Scientific Research Applications

2-propoxy-5-(trifluoromethyl)cyclohexanamine is a versatile compound with applications in scientific research.

Chemistry It can be used as a building block in the synthesis of complex organic molecules.

Biology The compound is studied for its potential biological activity and interactions with biomolecules. Research indicates that 2-propoxy-5-(trifluoromethyl)cyclohexanamine exhibits promising biological activity and has been investigated for potential interactions with enzymes and receptors, which may modulate biological pathways. The trifluoromethyl group enhances lipophilicity, which facilitates cellular penetration and interaction with intracellular targets, crucial for its biological effects.

Medicine It is explored for potential therapeutic properties, including its use as a precursor in drug development.

Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine can undergo oxidation, reduction, and substitution reactions.

Oxidation The compound can be oxidized using oxidizing agents such as potassium permanganate in an acidic medium, leading to the formation of corresponding ketones or carboxylic acids.

Reduction Reduction can be achieved using reducing agents like lithium aluminum hydride in anhydrous ether, resulting in the formation of secondary or tertiary amines.

Substitution The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides in the presence of a suitable solvent, leading to the formation of substituted cyclohexane derivatives.

Mechanism of Action

The mechanism of action of 2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

a) Cyclohexanamine

- Structure : A simple cyclohexane ring with a single amine group.

- Key Properties : Demonstrated potent nematicidal activity (97.93% mortality against Meloidogyne incognita at 8.71 µM) .

- Applications : Biocontrol agent against plant-parasitic nematodes.

- Limitations : Lower structural complexity compared to substituted derivatives.

b) 4,4'-Methylenebis(cyclohexanamine) (CAS 1761-71-3)

- Structure : Two cyclohexanamine groups linked by a methylene bridge (-CH₂-), with three geometric isomers (trans-trans, cis-cis, cis-trans) .

- Molecular Formula : C₁₃H₂₆N₂; Molecular Weight : 210.36 g/mol.

- Applications : Used in polymer synthesis (e.g., epoxy curing agents) due to its diamine functionality.

- Contrast: Higher molecular weight and multi-ring structure enhance thermal stability but reduce volatility compared to monosubstituted cyclohexanamines.

Substituted Cyclohexanone Derivatives

a) 2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (CAS 2666932-55-2)

- Structure: Cyclohexanone core with isopropylamino and 3-methoxyphenyl substituents .

- Applications: Potential psychoactive properties (structural similarity to ketamine analogs).

- Contrast : The ketone group reduces basicity compared to cyclohexanamine derivatives, altering bioavailability and reactivity.

Trifluoromethyl- and Propoxy-Substituted Analogs

a) 2-Propoxy-5-(trifluoromethyl)phenylboronic Acid (CAS 1162257-29-5)

- Structure : Benzene ring with propoxy and trifluoromethyl groups, coupled with a boronic acid (-B(OH)₂) group .

- Molecular Formula : C₁₀H₁₂BF₃O₃; Molecular Weight : 248.99 g/mol.

- Applications : Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals.

- Contrast : The boronic acid group enables catalytic applications, whereas the amine in 2-propoxy-5-(trifluoromethyl)cyclohexanamine may favor bioactivity.

b) 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic Acid (CAS 1218790-63-6)

- Structure : Pyridine ring with propoxy, trifluoromethyl, and boronic acid groups .

- Molecular Formula: C₉H₁₁BF₃NO₃; Molecular Weight: 249 g/mol.

- Applications: Intermediate in organometallic catalyst synthesis.

- Contrast : Heterocyclic pyridine backbone enhances aromatic stability compared to cyclohexane derivatives.

Comparative Analysis Table

Research Findings and Implications

- Substituent Effects: The trifluoromethyl group enhances chemical stability and lipophilicity, while the propoxy group improves solubility in organic matrices.

- Functional Group Impact : Amine derivatives (e.g., 4,4'-methylenebis(cyclohexanamine)) excel in polymer applications, whereas boronic acid analogs are preferred in catalysis .

- Structural Complexity : Multi-substituted derivatives (e.g., pyridine-based analogs) offer tailored reactivity but may face synthesis challenges compared to simpler cyclohexane backbones .

Biological Activity

2-Propoxy-5-(trifluoromethyl)cyclohexanamine is a compound that has garnered attention in medicinal and biological research due to its promising biological activity. This article provides a comprehensive overview of its biological properties, interactions with biomolecules, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a propoxy group and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into cells and interaction with intracellular targets, which is crucial for its biological effects.

The mechanism of action of 2-propoxy-5-(trifluoromethyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects. The exact pathways depend on the context of use, but studies suggest that it may influence receptor signaling and enzymatic activity.

Biological Activity

Research indicates that 2-propoxy-5-(trifluoromethyl)cyclohexanamine exhibits significant biological activity across various assays:

- Anticancer Activity : Preliminary studies have shown that this compound possesses anticancer properties. For instance, it has been evaluated against several cancer cell lines, including colorectal (DLD-1 and HCT-116), breast (MCF-7), and cervical (HeLa) cancer lines. The growth inhibition percentages (GI%) observed ranged from moderate to excellent, indicating its potential as an anticancer agent .

- Enzyme Interaction : The compound has been investigated for its interactions with specific enzymes, which may lead to modulation of metabolic pathways. Its ability to bind to these targets suggests potential applications in drug development.

Anticancer Activity Overview

| Cell Line | GI% Range (%) | Notable Compounds |

|---|---|---|

| DLD-1 | 71.94 - 95.36 | 6f, 6h, 6i |

| MCF-7 | 71.97 - 87.36 | 6f, 6h |

| HeLa | 65.73 - 90.78 | Various tested compounds |

This table summarizes the growth inhibition percentages observed in various cancer cell lines when treated with 2-propoxy-5-(trifluoromethyl)cyclohexanamine.

Structure-Activity Relationship (SAR)

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclohexylamine | Cyclohexane ring without trifluoromethyl | Used in organic synthesis |

| 3-(Trifluoromethyl)cyclohexanamine | Trifluoromethyl at the third position | Investigated for antimicrobial properties |

| 2-Propoxy-5-(trifluoromethyl)cyclohexanamine | Propoxy and trifluoromethyl groups on cyclohexane | Promising anticancer activity |

This table highlights the structural features of compounds related to 2-propoxy-5-(trifluoromethyl)cyclohexanamine and their respective biological activities.

Case Studies

- In Vitro Studies : In one study, the compound was screened against five different cancer cell lines at a concentration of 10 µM. The results indicated that the colorectal cancer cell lines were particularly sensitive to treatment with growth inhibition percentages exceeding 70% in many cases .

- Mechanistic Insights : Further investigations into the mechanism revealed that the trifluoromethyl group plays a critical role in enhancing the compound's interaction with cellular targets, which may explain its efficacy in modulating biological pathways associated with cancer proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.